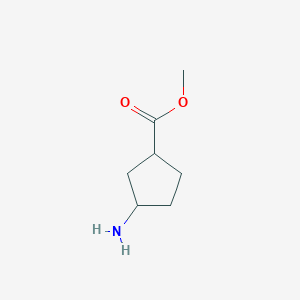
Methyl 3-aminocyclopentane-1-carboxylate
概要
説明
Methyl 3-aminocyclopentane-1-carboxylate is an organic compound with the molecular formula C7H13NO2. It is a derivative of cyclopentane, featuring an amino group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-aminocyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with methylamine, followed by esterification with methanol. The reaction typically requires an acid catalyst such as hydrochloric acid to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as the purification of intermediates and the use of advanced catalytic systems to enhance reaction rates.
化学反応の分析
Types of Reactions
Methyl 3-aminocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds.
科学的研究の応用
Methyl 3-aminocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which methyl 3-aminocyclopentane-1-carboxylate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can influence biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- Methyl 3-aminocyclopentanecarboxylate hydrochloride
- Methyl 1-aminocyclopropanecarboxylate
- 1-Aminocyclopropane-1-carboxylic acid
Uniqueness
Methyl 3-aminocyclopentane-1-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct reactivity and biological activity compared to similar compounds
生物活性
Methyl 3-aminocyclopentane-1-carboxylate (MAC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of MAC, detailing its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its cyclopentane structure with an amino group and a carboxylate ester. This unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
Mechanisms of Biological Activity
The biological activity of MAC can be attributed to several mechanisms:
- Enzyme Interaction : MAC has been studied for its interactions with various enzymes, including proteases involved in viral replication. For example, it has been incorporated into peptide libraries aimed at inhibiting the SARS-CoV-2 main protease (Mpro), demonstrating significant inhibitory effects with half-maximal inhibitory concentration (IC50) values as low as 50 nM .
- Neuroprotective Effects : Research indicates that compounds similar to MAC can modulate metabotropic glutamate receptors (mGluRs), which are critical in neuroprotection and synaptic plasticity. Activation of these receptors can promote survival pathways in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases .
- Chemical Reactivity : The amino group of MAC can engage in hydrogen bonding with biological molecules, influencing biochemical pathways and cellular processes. Its ester moiety can undergo hydrolysis, releasing active metabolites that may exert biological effects.
Case Studies and Research Findings
Several studies have explored the biological activity of MAC and related compounds:
Data Tables
The following table summarizes key research findings related to the biological activity of this compound and its derivatives:
特性
IUPAC Name |
methyl 3-aminocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVGJFMHFIQWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621664 | |
| Record name | Methyl 3-aminocyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314922-38-7 | |
| Record name | Methyl 3-aminocyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














